Norketotifen

Overview

Description

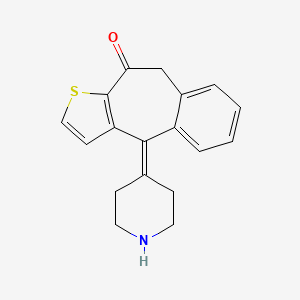

Norketotifen is the active metabolite of Ketotifen . It is an organosulfur heterocyclic compound . It is being developed by Emergo Therapeutics for the treatment of uncomplicated influenza, allergic rhinitis .

Synthesis Analysis

Norketotifen is the major demethylated hepatic metabolite of Ketotifen . The in vitro human liver microsome and hepatocyte metabolism of Ketotifen demonstrated that Norketotifen is the major demethylated hepatic metabolite of Ketotifen .Molecular Structure Analysis

The molecular formula of Norketotifen is C18H17NOS . The IUPAC name is 2-piperidin-4-ylidene-6-thiatricyclo [8.4.0.0 3,7 ]tetradeca-1 (14),3 (7),4,10,12-pentaen-8-one .Chemical Reactions Analysis

Ketotifen is a prodrug, and Norketotifen is its active metabolite . The metabolism of Ketotifen in human liver microsomes and hepatocytes leads to the formation of Norketotifen .Physical And Chemical Properties Analysis

The molecular weight of Norketotifen is 295.4 g/mol . It has a XLogP3-AA value of 2.8, indicating its lipophilicity . It has one hydrogen bond donor .Scientific Research Applications

Allergic Rhinitis Treatment

Norketotifen has been evaluated for its efficacy and safety in treating allergic rhinitis . A Phase 2a clinical trial investigated its impact on subjects with allergen-induced allergic rhinitis in an allergen challenge chamber. The study assessed changes in Total Nasal Symptom Score (TNSS), which includes runny nose, congestion, itching, and sneezing .

Ocular Allergy Management

In the same study for allergic rhinitis, Norketotifen was also assessed for its effect on ocular symptoms. The Total Ocular Symptom Score (TOSS), which measures itching, tearing, and redness, was used to evaluate its potential in managing ocular allergies .

Influenza-like Illness Treatment

Another significant application of Norketotifen is in the treatment of influenza-like illness (ILI) . A Phase 2b study focused on its efficacy and safety in otherwise healthy adults presenting with acute uncomplicated ILI due to influenza or other respiratory viruses .

Anti-Inflammatory Properties

Research suggests that Norketotifen possesses anti-inflammatory properties . These properties indicate its potential use in various inflammatory conditions, although further research is needed to explore these applications fully.

Respiratory Disease Research

Infectious Disease Studies

The compound’s potential extends to the study of infectious diseases . Its anti-inflammatory action could be beneficial in conditions like malaria, though this area requires more extensive investigation to determine its effectiveness.

Safety And Hazards

properties

IUPAC Name |

2-piperidin-4-ylidene-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NOS/c20-16-11-13-3-1-2-4-14(13)17(12-5-8-19-9-6-12)15-7-10-21-18(15)16/h1-4,7,10,19H,5-6,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSYPCSSDZBWHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Norketotifen | |

CAS RN |

34580-20-6 | |

| Record name | Norketotifen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034580206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34580-20-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORKETOTIFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z24BD2IFB3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

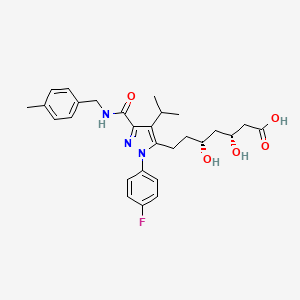

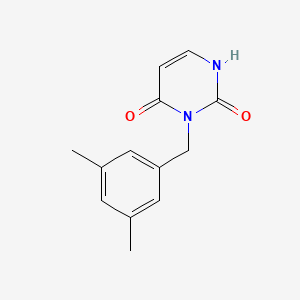

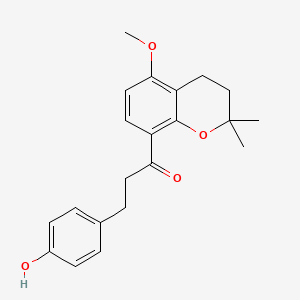

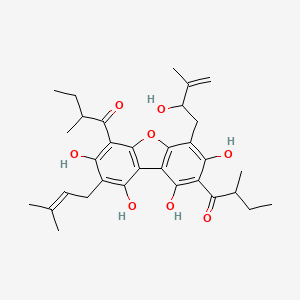

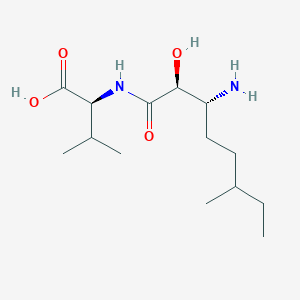

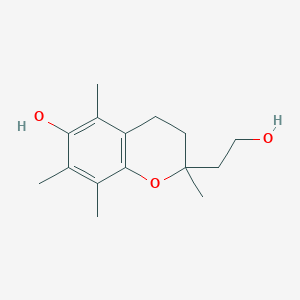

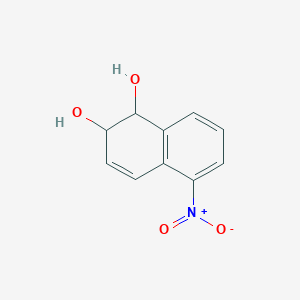

Feasible Synthetic Routes

Q & A

Q1: What is the relationship between ketotifen and norketotifen?

A1: Norketotifen is the primary active metabolite of ketotifen, formed through demethylation in the liver. [] While both compounds possess antihistaminic and anti-inflammatory properties, norketotifen demonstrates a superior safety profile, particularly regarding sedation. Ketotifen's use is limited clinically due to its sedative effects, a characteristic not observed with norketotifen even at high doses. [] This difference in sedation is further explored in research comparing the atropisomers of both compounds. []

Q2: How does norketotifen exert its anti-inflammatory effects?

A2: Norketotifen demonstrates potent dose-dependent inhibition of TNFα release from activated human buffy coat preparations. [] TNFα is a pro-inflammatory cytokine, and its inhibition suggests a mechanism by which norketotifen exerts its anti-inflammatory effects.

Q3: Beyond its anti-inflammatory and antihistaminic properties, does norketotifen exhibit activity against other diseases?

A3: Recent research suggests that ketotifen, with norketotifen as its active metabolite, demonstrates both blood schizonticidal and liver-stage efficacy against malaria. [] This finding highlights norketotifen's potential as an antimalarial agent and warrants further investigation.

Q4: Has norketotifen been investigated in clinical trials for any specific conditions?

A4: Yes, norketotifen has been studied in clinical trials for the treatment of allergic rhinitis in adults. [] The efficacy and safety data from these trials contribute to understanding the potential clinical applications of norketotifen. Additionally, there have been investigations into norketotifen's potential for treating uncomplicated influenza-like illnesses. []

Q5: Does the stereochemistry of norketotifen impact its sedative effects?

A5: Research indicates that the S-atropisomer of norketotifen (SN) induces less sedation compared to ketotifen and the R-atropisomer of norketotifen (RN) in rodent models. [] This suggests that the spatial arrangement of atoms in norketotifen plays a crucial role in its pharmacological activity, particularly its sedative effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[(1R)-1-(3,4-difluorophenyl)propyl]-5-(1,2-oxazol-5-yl)-2-sulfanylidene-1H-imidazole-4-carboxylate](/img/structure/B1244925.png)

![N-Methylindolo[3,2-b]-5alpha-cholest-2-ene](/img/structure/B1244934.png)

![8-(9,10-Dihydroxy-7-methoxy-3-methyl-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromen-1-one](/img/structure/B1244936.png)